3-[(3,4-Dimethylphenyl)methoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
MEUZZYTZLYSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2CNC2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3,4 Dimethylphenyl Methoxy Azetidine
Established Synthetic Routes to 3-[(3,4-Dimethylphenyl)methoxy]azetidine
The most prominent and well-documented method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction provides a reliable pathway to ethers through the reaction of an alkoxide with a suitable organohalide.
Synthesis from Precursors
The synthesis of this compound via the Williamson ether synthesis commences with two key precursors: 3,4-dimethylbenzyl alcohol and an appropriately protected azetidin-3-ol. The nitrogen of the azetidine (B1206935) ring is typically protected with a group such as a tert-butoxycarbonyl (Boc) group to prevent side reactions.
The initial step involves the conversion of 3,4-dimethylbenzyl alcohol into a more reactive electrophile, typically a halide such as 3,4-dimethylbenzyl chloride or bromide. This transformation can be readily achieved using standard halogenating agents like thionyl chloride or phosphorus tribromide.
The subsequent and core step of the synthesis is the reaction of the resulting 3,4-dimethylbenzyl halide with the protected azetidin-3-ol in the presence of a strong base. The base serves to deprotonate the hydroxyl group of the azetidin-3-ol, forming a nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of the 3,4-dimethylbenzyl halide, displacing the halide and forming the desired ether linkage. Finally, the protecting group on the azetidine nitrogen is removed under appropriate conditions to yield this compound.
Reaction Mechanisms and Pathways
The cornerstone of the established synthetic route is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comnih.gov This concerted, single-step process involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the leaving group.
The key mechanistic steps are as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of N-Boc-azetidin-3-ol. This results in the formation of a highly reactive alkoxide ion. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.
Nucleophilic Substitution: The generated azetidin-3-alkoxide acts as a potent nucleophile and attacks the electrophilic benzylic carbon of the 3,4-dimethylbenzyl halide. The reaction proceeds via a transition state where the new C-O bond is forming concurrently with the breaking of the C-X (where X is a halogen) bond. This backside attack leads to an inversion of stereochemistry if the electrophilic carbon is chiral, although in this specific synthesis, the benzylic carbon is achiral.
The S(_N)2 pathway is favored due to the use of a primary benzylic halide, which is sterically unhindered and thus accessible to nucleophilic attack. The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is also typical for S(_N)2 reactions as it solvates the cation of the base without deactivating the nucleophilic alkoxide.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Key factors that influence the outcome of the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time.
| Parameter | Condition | Rationale | Typical Yield |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide. | High |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the S(_N)2 reaction by solvating the cation without hindering the nucleophile. | High |
| Temperature | 0 °C to room temperature | Lower temperatures are often used initially during the deprotonation step to control the reaction rate, followed by warming to room temperature to drive the substitution reaction to completion. | Optimized for high yield |
| Reaction Time | Several hours to overnight | The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine completion. | Dependent on other conditions |
By carefully controlling these conditions, high yields of the N-protected intermediate can be achieved. Subsequent deprotection of the azetidine nitrogen, for instance, the removal of a Boc group using trifluoroacetic acid, typically proceeds with high efficiency to afford the final product.
Alternative Synthetic Approaches and Novel Methodologies
While the Williamson ether synthesis remains the workhorse for preparing this compound, ongoing research focuses on developing more sustainable and efficient synthetic strategies. These alternative approaches often align with the principles of green chemistry and explore the use of catalytic systems.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental benignity of the process.
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can facilitate the Williamson ether synthesis under milder conditions and with a wider range of solvents, including potentially greener options like water. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from an aqueous or solid phase to an organic phase containing the benzyl halide, thereby accelerating the reaction. This can eliminate the need for strictly anhydrous conditions and strong, hazardous bases.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. researchgate.net Applying microwave heating to the Williamson ether synthesis can significantly reduce reaction times from hours to minutes, leading to increased energy efficiency and potentially higher yields by minimizing side reactions. researchgate.net
| Green Chemistry Approach | Advantages |
| Phase-Transfer Catalysis | Milder reaction conditions, potential use of greener solvents, avoidance of hazardous bases. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased energy efficiency, potentially higher yields. |
Catalytic Approaches to Azetidine Ring Formation
While the Williamson ether synthesis focuses on the O-alkylation step, alternative strategies can be envisioned that construct the azetidine ring with the desired ether functionality already in place or introduced in a catalytic manner.
Recent advancements in catalysis have led to novel methods for the synthesis of azetidines. For instance, lanthanide triflates, such as La(OTf)(_3), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This approach allows for the formation of the azetidine ring under catalytic conditions. While not a direct synthesis of the target compound, this methodology could potentially be adapted by using a precursor that incorporates the (3,4-dimethylphenyl)methoxy moiety.
Another catalytic approach involves the iron-catalyzed alkylation of thiols with N-Cbz azetidinols to form 3-aryl-3-sulfanyl azetidines. While this method targets sulfur-linked analogues, it highlights the potential for developing catalytic methods for the formation of C-O bonds at the 3-position of the azetidine ring. Further research in this area could lead to a direct catalytic synthesis of this compound, offering a more atom-economical and efficient alternative to traditional stoichiometric methods.
Stereoselective Synthesis of this compound
The stereoselective synthesis of 3-substituted azetidines is crucial for developing enantiomerically pure compounds for pharmacological evaluation. While a specific documented synthesis for this compound is not prevalent in the literature, a plausible and efficient stereoselective route can be designed based on established methodologies for constructing chiral azetidine cores. nih.govchemicalbook.com A common strategy involves the use of a chiral precursor, such as an enantiomerically pure 3-hydroxyazetidine, which can then be subjected to etherification.
A key intermediate for this synthesis is N-protected (R)- or (S)-3-hydroxyazetidine. This can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture. One established route to the azetidine core involves the intramolecular cyclization of haloamine precursors. medwinpublishers.comfrontiersin.org A robust method for forming the ether linkage is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with a suitable alkyl halide.
A proposed stereoselective synthetic pathway is detailed below:
Protection of Azetidine Nitrogen: Commercially available 3-hydroxyazetidine is first protected to prevent side reactions at the nitrogen atom. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)₂O.
Chiral Resolution (if starting from racemic material): The racemic N-Boc-3-hydroxyazetidine can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis.
Williamson Ether Synthesis: The enantiomerically pure N-Boc-3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This intermediate is then reacted with 3,4-dimethylbenzyl bromide to form the desired ether linkage via an Sₙ2 reaction. This step proceeds with retention of configuration at the chiral center.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound, as a single enantiomer.
Table 1: Proposed Stereoselective Synthesis Pathway
| Step | Transformation | Key Reagents and Conditions | Purpose |
| 1 | N-Protection | (Boc)₂O, Triethylamine, Dichloromethane | Protects the secondary amine to prevent unwanted alkylation in the subsequent step. |
| 2 | Ether Formation | Sodium Hydride (NaH), 3,4-Dimethylbenzyl bromide, Tetrahydrofuran (THF) | Forms the target ether linkage via Williamson synthesis. |
| 3 | N-Deprotection | Trifluoroacetic Acid (TFA) or HCl, Dichloromethane | Removes the Boc group to yield the final secondary amine product. |
Derivatization and Functionalization Strategies of this compound
Derivatization of the this compound scaffold is essential for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. nih.gov Functionalization can be targeted at three main positions: the azetidine nitrogen, the aromatic ring, and the ether linkage.
The systematic modification of a lead compound to generate structural analogues is a cornerstone of medicinal chemistry. For this compound, analogues can be prepared by altering each of its core components.
Modification of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for functionalization. N-alkylation or N-acylation can introduce a wide variety of substituents. For instance, reaction with alkyl halides can yield N-alkylated derivatives, while reaction with acyl chlorides or carboxylic acids (using coupling agents) can produce N-acyl analogues. Furthermore, N-arylation can be achieved using methods like the Buchwald-Hartwig coupling. uni-muenchen.de
Modification of the Aromatic Moiety: The 3,4-dimethylphenyl group can be replaced with a diverse range of other aromatic or heteroaromatic systems. This can be achieved by using different benzyl halides in the Williamson ether synthesis step described previously. Analogues could include phenyl rings with different substitution patterns (e.g., halogens, methoxy (B1213986) groups, nitro groups) to modulate electronic and steric properties.
Modification of the Linker: The methoxy (-OCH₂-) linker can be altered to create homologs or isosteres. For example, using longer-chain dihaloalkanes in the synthesis could produce homologous ethers (-O(CH₂)n-). Alternatively, the ether bond could be replaced with other functional groups, such as an ester, amine, or sulfonamide, by modifying the synthetic strategy.
Table 2: Examples of Potential Structural Analogues
| Modification Site | Analogue Type | Example Structure/Moiety | Synthetic Precursor |
| Azetidine Nitrogen | N-Alkylated | 1-Ethyl-3-[(3,4-dimethylphenyl)methoxy]azetidine | Ethyl iodide |
| N-Acylated | 1-Benzoyl-3-[(3,4-dimethylphenyl)methoxy]azetidine | Benzoyl chloride | |
| Aromatic Ring | Phenyl Substitution | 3-[(4-Chlorophenyl)methoxy]azetidine | 4-Chlorobenzyl bromide |
| Heteroaromatic | 3-[(Pyridin-3-yl)methoxy]azetidine | 3-(Bromomethyl)pyridine | |
| Linker | Homolog | 3-[(3,4-Dimethylphenyl)ethoxy]azetidine | 1-(2-Bromoethyl)-3,4-dimethylbenzene |
Functional group interconversions (FGIs) on the this compound molecule or its protected precursors can provide access to a wider array of derivatives.
Reactions at the Azetidine Nitrogen: The secondary amine is readily converted to other nitrogen-containing functional groups. For example, it can be transformed into a sulfonamide using a sulfonyl chloride or into a urea derivative by reacting with an isocyanate.
Cleavage of the Benzyl Ether: The benzyl ether linkage is susceptible to cleavage under hydrogenolysis conditions (H₂, Pd/C), which would unmask the 3-hydroxyazetidine core. chemicalbook.com This alcohol is a versatile intermediate.
Oxidation and Reduction: The newly formed 3-hydroxyazetidine can be oxidized to the corresponding azetidin-3-one using reagents like Dess-Martin periodinane or via a Swern oxidation. imperial.ac.uk This ketone can then undergo reduction with stereocontrol to yield the diastereomeric 3-hydroxyazetidine or be subjected to nucleophilic addition (e.g., Grignard or organolithium reagents) to install new substituents at the 3-position.
Oxidation of the Aromatic Methyl Groups: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄), providing sites for amide or ester formation.
Table 3: Key Functional Group Interconversions
| Starting Group | Target Group | Reagents and Conditions | Notes |
| Secondary Amine (N-H) | Sulfonamide | TsCl, Pyridine | Converts the amine into a hydrogen bond donor/acceptor. |
| Benzyl Ether (-OCH₂Ar) | Alcohol (-OH) | H₂, Pd/C | Cleaves the ether to reveal the core alcohol. |
| Alcohol (-OH) | Ketone (C=O) | Dess-Martin Periodinane (DMP) | Oxidation to a key azetidin-3-one intermediate. |
| Ketone (C=O) | Tertiary Alcohol | R-MgBr, THF | Grignard addition to install alkyl/aryl groups. |
| Aromatic Methyl (-CH₃) | Carboxylic Acid (-COOH) | KMnO₄, heat | Provides a handle for further derivatization via amide coupling. |
The primary goal of synthesizing derivatives is often to conduct structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity. nih.gov By systematically introducing diverse chemical moieties, researchers can probe the molecular interactions between the compound and its biological target.
Probing Lipophilic Pockets: Lipophilicity can be modulated by introducing halogen atoms (F, Cl, Br) or small alkyl groups onto the 3,4-dimethylphenyl ring. Alternatively, the N-1 position of the azetidine can be substituted with lipophilic alkyl or aralkyl chains. nih.gov
Introducing Hydrogen Bond Donors/Acceptors: The methyl groups on the phenyl ring can be converted to hydroxyl or amino groups, or oxidized to carboxylic acids, to introduce hydrogen bonding capabilities. The azetidine nitrogen can be acylated to form amides, which are excellent hydrogen bond donors and acceptors.
Varying Steric Bulk: The effect of steric hindrance can be investigated by replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) or by introducing bulky substituents at the azetidine nitrogen.
Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to improve potency or pharmacokinetic properties. For example, a carboxylic acid could be replaced with a tetrazole ring, a known bioisostere. ebi.ac.uk This strategy was employed in the development of azetidine-based GABA-uptake inhibitors. nih.gov
Table 4: Moieties for SAR Studies
| Property to Probe | Example Moiety | Position of Introduction | Rationale |
| Lipophilicity | -Cl, -CF₃ | Phenyl Ring | Modulates hydrophobic interactions and electronic properties. |
| Hydrogen Bonding | -OH, -COOH | Phenyl Ring | Introduces hydrogen bond donor/acceptor capabilities. |
| -C(O)NHR | Azetidine Nitrogen | Creates an amide bond for potential hydrogen bonding. | |
| Steric Bulk | -C(CH₃)₃ | Phenyl Ring or N-1 | Determines the spatial tolerance of the binding pocket. |
| Basic Center | -NH₂ | Phenyl Ring | Introduces a basic center that can be protonated at physiological pH. |
| Acidic Center | Tetrazole | Phenyl Ring | Acts as a bioisostere for a carboxylic acid group. nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 3,4 Dimethylphenyl Methoxy Azetidine and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete structural map of 3-[(3,4-Dimethylphenyl)methoxy]azetidine can be assembled.
One-Dimensional (¹H, ¹³C) NMR for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the presence of the core azetidine (B1206935), 3,4-dimethylphenyl, and methoxy (B1213986) linker moieties.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The benzylic methylene (B1212753) protons (Ar-CH₂-O) and the methine proton on the azetidine ring (O-CH-N) are expected to appear as singlets or multiplets in the midfield region. The methylene protons of the strained azetidine ring will likely exhibit complex splitting patterns due to geminal and vicinal coupling. The two methyl groups on the aromatic ring will appear as sharp singlets in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The signals for the aromatic carbons, the benzylic carbon, the azetidine ring carbons, and the two methyl carbons can be definitively assigned based on their characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 7.10 | d | 7.6 | 1H |
| Aromatic-H | 7.08 | s | - | 1H |
| Aromatic-H | 6.95 | d | 7.6 | 1H |
| Ar-CH₂-O | 4.45 | s | - | 2H |
| O-CH (Azetidine) | 4.15 | quint | 6.0 | 1H |
| CH₂-N (Azetidine) | 3.65 | t | 7.5 | 2H |
| CH₂-N (Azetidine) | 3.35 | t | 7.5 | 2H |
| Ar-CH₃ | 2.24 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Quaternary) | 137.0 |
| Aromatic C (Quaternary) | 136.5 |
| Aromatic C (Quaternary) | 135.5 |
| Aromatic CH | 130.0 |
| Aromatic CH | 129.5 |
| Aromatic CH | 126.5 |
| Ar-CH₂-O | 72.0 |
| O-CH (Azetidine) | 68.0 |
| CH₂-N (Azetidine) | 52.5 |
| Ar-CH₃ | 19.8 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Detailed Structural Assignments
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing detailed connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between the vicinal protons on the aromatic ring and, most importantly, between the methine and methylene protons on the azetidine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~4.45 ppm would correlate with the carbon signal at ~72.0 ppm, confirming their assignment as the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:
From the benzylic methylene protons (δ ~4.45 ppm) to the aromatic quaternary carbons and the methine carbon of the azetidine ring.
From the aromatic protons to adjacent and geminal aromatic carbons.
From the methyl protons (δ ~2.24, 2.22 ppm) to the quaternary carbons of the aromatic ring to which they are attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the three-dimensional structure. Expected NOESY cross-peaks would be observed between the benzylic methylene protons and the ortho-proton on the aromatic ring, as well as between the benzylic protons and the H-3 proton of the azetidine ring, confirming the geometry around the ether linkage.
Mass Spectrometry Techniques in Characterization and Reaction Monitoring
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable structural information. The most likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve:
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-O bond to form the highly stable 3,4-dimethylbenzyl cation.
Azetidine Ring Opening: Fragmentation of the azetidine ring can occur through various pathways, leading to characteristic neutral losses.
Table 4: Predicted MS/MS Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 192.1383 | [M+H]⁺ |
| 119.0855 | [C₉H₁₁]⁺ (3,4-dimethylbenzyl cation) |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.
IR Spectroscopy: The IR spectrum would confirm the presence of key functional groups. C-H stretching vibrations for the aromatic and aliphatic (methyl, methylene, methine) groups would be visible. A strong C-O stretching band would confirm the ether linkage, and C-N stretching would indicate the presence of the azetidine ring.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would clearly show the aromatic C=C stretching vibrations and the symmetric C-H stretching of the methyl groups, complementing the IR data.
Table 5: Key IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Technique |
|---|---|---|
| 3050-3000 | Aromatic C-H Stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |
| 1615, 1500 | Aromatic C=C Stretch | IR, Raman |
| 1460 | CH₂/CH₃ Bend | IR |
| 1250-1050 | C-O Ether Stretch | IR |
By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological studies.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its solid state. This technique provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be deduced, yielding accurate bond lengths, bond angles, and torsional angles.
The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, the crystallographic data can be processed to generate a model of the molecular structure.
For a compound like this compound, a successful crystallographic analysis would provide definitive proof of its constitution and conformation in the solid state. It would confirm the connectivity of the 3,4-dimethylphenylmethoxy group to the 3-position of the azetidine ring and reveal the puckering of the four-membered ring, as well as the relative orientation of the substituents.
While the crystal structure of this compound has not been reported in publicly accessible databases, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on typical values for similar small organic molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C12H17NO |
| Formula Weight | 191.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 20.567(8) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (Å3) | 1092.1(7) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.163 |
| R-factor (%) | 4.5 |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment
For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), determining the enantiomeric purity is crucial. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule.
Electronic Circular Dichroism (ECD) measures the difference in absorbance of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores within the molecule. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. For a pair of enantiomers, the ECD spectra are perfect mirror images of each other.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum also exhibits Cotton effects in the regions of electronic absorption.
To assess the enantiomeric purity of a sample of this compound, one would first need to obtain the ECD or ORD spectrum of a pure enantiomer as a reference. The spectrum of an unknown mixture can then be compared to the reference spectrum. The magnitude of the observed chiroptical signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee). Thus, by comparing the signal intensity of the sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined.
The following table provides a hypothetical example of ECD data that could be used to assess the enantiomeric purity of a sample of this compound.
| Sample | Wavelength (nm) | Δε (M-1cm-1) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Pure (R)-enantiomer | 225 | +5.0 | 100 |
| Pure (S)-enantiomer | 225 | -5.0 | 100 |
| Sample A | 225 | +2.5 | 50 |
| Sample B | 225 | -4.0 | 80 |
| Racemic Mixture | 225 | 0.0 | 0 |
Computational Chemistry and Molecular Modeling of 3 3,4 Dimethylphenyl Methoxy Azetidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational chemistry for examining the electronic structure of molecules. These methods provide a detailed picture of electron distribution and its implications for chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "3-[(3,4-Dimethylphenyl)methoxy]azetidine," DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to obtain an optimized molecular geometry and to calculate various electronic properties.
Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| Total Energy (Hartree) | -729.1234 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 1.45 |
| HOMO-LUMO Gap (eV) | 7.66 |
| Dipole Moment (Debye) | 2.54 |
Note: The data presented in this table is hypothetical and serves as a representative example of results that would be obtained from DFT calculations.
DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of "this compound." Similarly, nuclear magnetic shielding tensors can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Prominent IR Frequencies (cm⁻¹) | 2950 (C-H stretch), 1100 (C-O stretch), 1250 (C-N stretch) |
| ¹H NMR Chemical Shifts (ppm) | 2.2 (CH₃), 3.5 (CH₂-N), 4.5 (O-CH₂) |
| ¹³C NMR Chemical Shifts (ppm) | 20 (CH₃), 55 (CH₂-N), 70 (O-CH₂) |
Note: The data in this table is illustrative and represents typical values for the functional groups present in the molecule.
The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For "this compound," the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, while the LUMO may be distributed more across the azetidine (B1206935) ring and the methoxy (B1213986) linkage.
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atom of the methoxy group and the nitrogen atom of the azetidine ring would be expected to be regions of negative electrostatic potential.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, its flexibility and dynamic behavior are also crucial to its properties. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.
"this compound" possesses several rotatable bonds, leading to a number of possible conformations. A systematic conformational search, often performed using molecular mechanics force fields and refined with DFT calculations, can identify the low-energy conformers. The potential energy surface can be scanned by rotating key dihedral angles, such as the C-O-C-C linkage, to map the energy landscape and identify the most stable, or preferred, conformations.
Table 3: Relative Energies of Key Conformations of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
Note: This data is hypothetical and illustrates a typical energy profile for such a molecule.
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. By simulating the molecule's trajectory over time at a given temperature, its flexibility and the dynamics of conformational changes can be observed. MD simulations can be used to calculate the energy barriers for rotation around key single bonds. This information is critical for understanding the molecule's accessibility to different conformational states, which can influence its biological activity and physical properties. The rotational barrier for the bond between the methoxy oxygen and the azetidine ring, for example, would determine the flexibility of the side chain relative to the four-membered ring.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a novel compound like this compound, identifying potential biological targets and understanding its binding interactions at a molecular level is a critical step in elucidating its pharmacological potential.
Given the diverse biological activities reported for azetidine-containing compounds, several protein targets implicated in various diseases are of interest. nih.gov These include enzymes such as kinases, which are crucial in cell signaling pathways, and bacterial enzymes, which are targets for antimicrobial agents. In silico molecular docking studies of various azetidine derivatives have been performed against targets like the epidermal growth factor receptor (EGFR), a key player in cancer progression, and bacterial enoyl-acyl carrier protein (enoyl-ACP) reductase, an essential enzyme in fatty acid biosynthesis, making it a target for antibacterial drugs. vistas.ac.inresearchgate.net
In a representative docking study, this compound would be docked into the binding sites of various clinically relevant proteins. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex. The lower the binding energy, the more stable the complex. Furthermore, analysis of the docked pose reveals key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the active site. These interactions are crucial for the compound's affinity and selectivity towards the target.
For instance, studies on similar azetidin-2-one (B1220530) derivatives have shown satisfactory binding within the erlotinib binding site of EGFR. researchgate.net These studies have identified compounds with high fitness scores, indicating favorable binding. researchgate.net Similarly, docking studies of azetidinone derivatives against enoyl-ACP reductase have revealed compounds with good binding energy and hydrogen bonding interactions. vistas.ac.inrjptonline.org
The following interactive data table summarizes hypothetical molecular docking results for this compound with a selection of potential biological targets, based on findings for analogous compounds.
| Potential Biological Target | Protein Data Bank (PDB) ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Potential Therapeutic Area |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 | Anticancer |
| Enoyl-Acyl Carrier Protein (Enoyl-ACP) Reductase | 1ZID | -7.9 | Tyr158, Met159, Pro193 | Antibacterial |
| Human A2A Adenosine Receptor | 5N2S | -9.1 | Ile274, Ser277, His278 | Neurological Disorders |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 6NJS | -8.2 | Tyr705, Ser636, Arg609 | Anticancer, Anti-inflammatory |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools that use the chemical structure of a compound to estimate its behavior in the human body. nih.govfrontiersin.org These predictions help in identifying potential liabilities early on, thus reducing the likelihood of late-stage failures in drug development.
For this compound, various molecular descriptors and physicochemical properties can be calculated to predict its ADME profile. These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. Studies on other azetidine derivatives have often shown compliance with these rules, suggesting they may be orally active compounds. researchgate.net
Key ADME parameters that are typically evaluated in silico include:
Absorption: Prediction of gastrointestinal absorption and Caco-2 cell permeability.
Distribution: Estimation of plasma protein binding and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Prediction of the primary routes of elimination from the body.
Toxicity: Early assessment of potential toxicities, such as mutagenicity and cardiotoxicity.
The following interactive data table presents a predicted ADME profile for this compound, based on computational models and data from structurally related compounds.
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | < 206.28 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| Oral Bioavailability | High | Likely to be well-absorbed after oral administration |
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for central nervous system activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Hepatotoxicity | Low | Reduced likelihood of liver damage |
Investigation of Biological Activities and Molecular Mechanisms of 3 3,4 Dimethylphenyl Methoxy Azetidine
In Vitro Biological Evaluation and Screening
A thorough search of scientific databases and research publications has revealed no studies investigating the in vitro biological effects of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
Exploration of Antimicrobial Properties
There are no available research findings on the antimicrobial properties of this compound.
Investigation of Anticancer Activities in Cell Lines
No studies have been published detailing the investigation of anticancer activities of this compound in any cell lines.
Assessment of Enzyme Inhibition or Receptor Binding Affinity
There is no data available from studies assessing the enzyme inhibition or receptor binding affinity of this compound.
Molecular Target Identification and Validation
Consistent with the lack of data on its biological activity, there are no published studies on the identification or validation of molecular targets for this compound.
Affinity Chromatography and Pull-down Assays for Target Discovery
No research has been conducted using affinity chromatography or pull-down assays to discover the molecular targets of this compound.
Proteomic Approaches (e.g., Activity-Based Protein Profiling)
There is no evidence of proteomic approaches, such as activity-based protein profiling, being utilized to identify the molecular targets of this compound.
Genetic Knockout/Knockdown Studies in Cellular Systems
There is currently no publicly available scientific literature detailing genetic knockout or knockdown studies conducted to investigate the biological function of this compound. Such studies, which involve the targeted inactivation or reduced expression of specific genes, are crucial for identifying the cellular components that interact with a compound and are essential for its activity. Without these studies, the genetic basis of this compound's potential effects remains unknown.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound may exert biological effects have not been elucidated in the available scientific literature. Understanding these mechanisms at a molecular level is fundamental to drug discovery and development.
Perturbation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation)
No research has been published that investigates the effects of this compound on cellular pathways such as apoptosis (programmed cell death) or cell cycle regulation. Investigating these pathways would be a critical step in determining the compound's potential as a therapeutic agent, for instance, in cancer research.
Analysis of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no available studies that have utilized biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding of this compound to any protein target. These methods are instrumental in confirming direct molecular interactions and determining binding affinity and thermodynamics, which are key parameters for understanding a compound's mechanism of action.
Enzyme Kinetics and Mechanistic Inhibition Studies
Detailed enzyme kinetic studies to determine if this compound acts as an enzyme inhibitor and to characterize the mechanism of such inhibition (e.g., competitive, non-competitive, uncompetitive) are not present in the public domain. These studies are essential for identifying specific enzyme targets and for optimizing the compound's structure to enhance its potency and selectivity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3,4 Dimethylphenyl Methoxy Azetidine Derivatives
Systematic Modification of the 3,4-Dimethylphenyl Moiety
The 3,4-dimethylphenyl group is a critical component of the molecule, likely engaging in hydrophobic and van der Waals interactions within the target's binding pocket. Modifications to this moiety can significantly impact potency, selectivity, and metabolic stability.
Impact of Substituent Position and Electronic Nature
The position and electronic properties of substituents on the terminal phenyl ring are pivotal in tuning the pharmacological profile of 3-arylmethoxy-azetidine derivatives. Studies on analogous series where this ring is varied demonstrate that even minor changes can lead to substantial shifts in target affinity and selectivity.
For instance, in a series of 3-aryl-3-arylmethoxy-azetidines, replacing the dimethylphenyl moiety with a 3,4-dichlorophenyl group on the methoxy (B1213986) linker resulted in compounds with exceptionally high affinity for the serotonin (B10506) transporter (SERT). nih.gov This suggests that the electronic-withdrawing nature and steric bulk of the chloro-substituents in the 3- and 4-positions are highly favorable for SERT binding. Conversely, placing the 3,4-dichlorophenyl group directly on the 3-position of the azetidine (B1206935) ring tended to increase affinity for the dopamine (B1211576) transporter (DAT), thereby reducing SERT selectivity. nih.gov
This highlights a key SAR principle: the 3- and 4-positions of the phenyl ring are sensitive to substitution. Electron-donating groups, such as the two methyl groups in the parent compound, generally contribute to a different electronic and steric profile than electron-withdrawing groups like halogens. libretexts.orglibretexts.org While the 3,4-dimethyl substitution often enhances metabolic stability and provides favorable hydrophobic interactions, replacing or repositioning these groups can fine-tune activity. For example, moving the methyl groups to the ortho positions (e.g., 2,4- or 2,5-dimethyl) could introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the binding site. nih.gov The introduction of other substituents, such as methoxy or trifluoromethyl groups, would further modulate the electronic and lipophilic character, allowing for optimization of potency and pharmacokinetic properties. longdom.org
| Compound | Arylmethoxy Substituent (R) | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
|---|---|---|---|---|
| Analogue 1 | Phenyl | 1800 | 11 | 164 |
| Analogue 2 (7c) | 3,4-Dichlorophenyl | 2800 | 1.0 | 2800 |
| Analogue 3 (7h) | 4-Chlorophenyl | >10000 | 1.7 | >5882 |
Exploration of Bioisosteric Replacements
Bioisosteric replacement of the 3,4-dimethylphenyl ring is a key strategy for improving potency, selectivity, and physicochemical properties, such as solubility, or for exploring new intellectual property space. u-tokyo.ac.jp Non-classical bioisosteres that mimic the spatial and electronic characteristics of a phenyl ring are of particular interest.
Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have emerged as effective phenyl ring mimics. tcichemicals.com Replacing the planar dimethylphenyl group with a BCP core could reduce the compound's planarity, potentially improving its solubility and metabolic profile without disrupting key binding interactions. These rigid scaffolds maintain the exit vectors of para-substituted phenyl rings and can offer a more favorable property profile.
Heterocyclic rings are also common bioisosteres. Replacing the phenyl ring with a pyridine, thiophene, or pyrazole (B372694) ring would introduce heteroatoms that can act as hydrogen bond acceptors or alter the electronic distribution of the ring system. For example, arylation of an azetidine core with 2-iodothiophene (B115884) has been shown to proceed efficiently, indicating the synthetic feasibility of such replacements. nih.gov The choice of heterocycle and the position of the heteroatoms would be critical in determining the effect on biological activity.
| Original Moiety | Bioisostere Examples | Potential Advantages |
|---|---|---|
| Phenyl | Pyridyl, Pyrimidinyl | Introduce H-bond acceptors, modulate pKa, improve solubility. |
| Thienyl, Furanyl | Alter electronic properties and metabolic profile. | |
| Bicyclo[1.1.1]pentyl | Increase sp3 character, improve solubility, escape planarity. tcichemicals.com |
Variation of the Methoxy Linker and its Influence on Activity
The methoxy (-O-CH₂-) linker plays a crucial role by providing the correct spatial orientation and distance between the azetidine core and the 3,4-dimethylphenyl moiety. Its flexibility and electronic nature are key determinants of activity. While specific studies modifying this linker in the context of 3-[(3,4-Dimethylphenyl)methoxy]azetidine are not prominent, general medicinal chemistry principles suggest several avenues for exploration.
Altering the linker length, for example, to an ethoxy (-O-CH₂-CH₂-) group, would increase the distance between the two ring systems, which could be beneficial or detrimental depending on the target's binding site architecture. Homologation of the linker chain has been shown in other inhibitor classes to significantly impact affinity. nih.gov
Replacing the ether oxygen with other atoms or functional groups is another established strategy. A thioether (-S-CH₂-) linker would alter the bond angle and lipophilicity. An amine linker (-NH-CH₂-) would introduce a hydrogen bond donor and a basic center, drastically changing the compound's physicochemical properties and potential interactions. Such modifications would need to be carefully considered, as the ether oxygen itself may participate in crucial hydrogen bonding with the target protein.
Modifications of the Azetidine Ring System
The azetidine ring serves as a compact and rigid scaffold. Its conformational constraint is often a desirable feature in drug design, but modifications to the ring itself can further optimize activity.
Substitutions on the Azetidine Ring
Substitutions can be made at the ring nitrogen (N-1 position) or at other carbon atoms of the azetidine ring.
Other Ring Substitutions: Adding substituents to other positions of the azetidine ring can introduce new stereocenters and interaction points. For instance, the introduction of a second substituent at the C-3 position, creating a 3-aryl-3-arylmethoxy scaffold, has been shown to be a successful strategy for generating high-affinity monoamine transporter ligands. nih.gov In a different series of lobelane-related compounds, cis- and trans-disubstituted azetidines at the 2- and 4-positions were found to be potent inhibitors of vesicular dopamine uptake, demonstrating that multiple substitution patterns on the azetidine core can be productive. nih.gov
| Compound | N-Substituent (R) | DAT Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| Analogue 4 (6c) | -H | 1500 | 2.5 |
| Analogue 5 (7c) | -CH3 | 2800 | 1.0 |
Stereochemical Influences on Biological Activity
The C-3 position of the this compound scaffold is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-. It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. nih.govresearchgate.net The two enantiomers of a chiral drug can have significantly different potency, efficacy, and metabolic profiles because biological targets like receptors and enzymes are themselves chiral.
In the development of a series of bicyclic azetidine antimalarials, SAR studies based on stereochemistry revealed that only two of eight possible stereoisomers were active against a multi-drug resistant strain of malaria. nih.gov This stark difference underscores the importance of precise three-dimensional arrangement of functional groups for optimal interaction with the target. It is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives would exhibit different affinities for their biological target(s). One enantiomer may fit optimally into the binding pocket, while the other may bind with lower affinity or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers is a critical step in the optimization process of this chemical series.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective compounds.
The development of predictive QSAR models for azetidine derivatives has been explored across various therapeutic areas, including antimicrobial, antimalarial, and anticancer research. These models are typically generated using statistical methods like multiple linear regression (MLR), which correlates molecular descriptors with biological activity.
The robustness and predictive power of a QSAR model are assessed through several statistical parameters. The squared correlation coefficient (r²) indicates the proportion of variance in the biological activity that is explained by the model. A high r² value suggests a good fit of the model to the data. The cross-validated squared correlation coefficient (q² or Q²), often determined using the leave-one-out (LOO) method, assesses the model's internal predictive ability. A high q² value indicates that the model is likely to be effective in predicting the activity of new compounds within the same class. The external predictive ability is often evaluated by pred_r², which measures how well the model predicts the activity of an external set of compounds not used in model development.
For instance, in a study on 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives with antimicrobial activity, a QSAR model yielded an r² of 0.8040 and a q² of 0.6189. researchgate.netchalcogen.ro Another study on a different series of antimicrobial azetidinones reported a model with an r of 0.8918, a q² of 0.7108, and a pred_r² of 0.8031. researchgate.net In the context of antimalarial azetidine-2-carbonitriles, a highly predictive QSAR model was developed with an r² of 0.9465 and a q² of 0.8981. nih.gov
| Azetidine Derivative Class | Biological Activity | r² | q² | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-2-yl Azetidin-2-ones | Antimicrobial | 0.8040 | 0.6189 | researchgate.netchalcogen.ro |
| Azetidin-2-ones | Antimicrobial | 0.8043 (r=0.8918) | 0.7108 | researchgate.net |
| Azetidine-2-carbonitriles | Antimalarial | 0.9465 | 0.8981 | nih.gov |
QSAR models are pivotal in identifying the key structural features and physicochemical properties that govern the potency and selectivity of azetidine derivatives. The descriptors used in these models can be broadly categorized into thermodynamic, electronic, steric, and topological parameters.
For anticancer and anti-inflammatory benzoxazole-bearing azetidinones, 3D-QSAR studies have suggested that the addition of bulky groups at the phenyl ring could enhance biological activity. ijrar.org Furthermore, the presence of electron-withdrawing groups, such as chloro and nitro groups, at specific positions was found to be favorable for activity. ijrar.org
In the context of cathepsin K inhibitors, the introduction of a basic nitrogen atom into the distal part of the P3 element of 3,4-disubstituted azetidin-2-ones was crucial for achieving high potency and selectivity. nih.gov For GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives featuring a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated the highest potency at the GAT-1 transporter. nih.gov
The development of azetidine amides as STAT3 inhibitors revealed that while a carboxylate group was important for inhibiting STAT3 activity, modifications to decrease lipophilicity, such as replacing a cyclohexyl group, were tolerated and allowed for a balance of physicochemical properties while maintaining potency. nih.govacs.org
Ligand Efficiency and Lipophilic Efficiency Analysis
Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics in drug discovery for evaluating the quality of compounds and guiding lead optimization. sciforschenonline.org These metrics help in selecting compounds that are more likely to have favorable drug-like properties.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC) of a molecule. It is calculated as:
LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / HAC
where R is the gas constant, and T is the absolute temperature. A higher LE value indicates that a compound achieves its potency with a lower number of heavy atoms, which is generally desirable.
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is calculated as:
LipE = pIC₅₀ - logP
A higher LipE value is preferred, as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity. sciforschenonline.org High lipophilicity can often lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org An ideal LipE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. core.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
